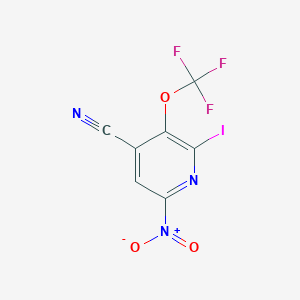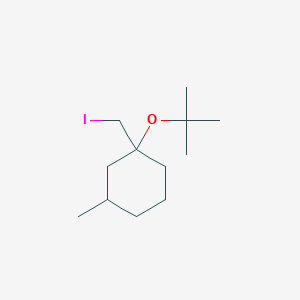
(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is a chemical compound that features a fluorinated pyridine ring and a phenyl group attached to a methanol moiety. This compound is of interest due to its unique structural properties, which combine the electron-withdrawing effects of fluorine with the aromatic stability of the pyridine and phenyl rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-6-methylpyridine with benzaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the final alcohol product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), methanol
Major Products Formed
Oxidation: (3-Fluoro-6-methylpyridin-2-yl)(phenyl)ketone
Reduction: (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methane
Substitution: Various substituted pyridines depending on the nucleophile used
Applications De Recherche Scientifique
(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is largely dependent on its interaction with biological targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to various enzymes and receptors. This compound may act by inhibiting specific enzymes or modulating receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropyridine: Shares the fluorinated pyridine ring but lacks the phenyl and methanol groups.
6-Methylpyridin-2-ylmethanol: Similar structure but without the fluorine atom.
(3-Chloro-6-methylpyridin-2-yl)(phenyl)methanol: Chlorine atom instead of fluorine.
Uniqueness
(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is unique due to the combination of fluorine, methyl, and phenyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C13H12FNO |
|---|---|
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
(3-fluoro-6-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12FNO/c1-9-7-8-11(14)12(15-9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
Clé InChI |
URIQDAPXYFGHME-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)F)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


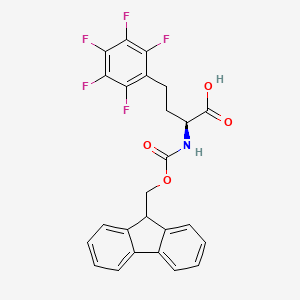



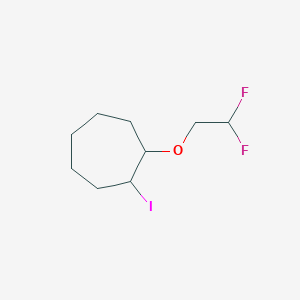
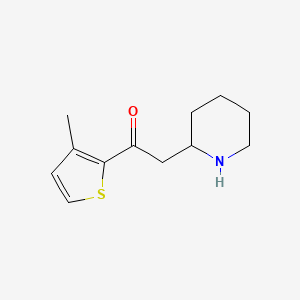
![2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)


![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)

